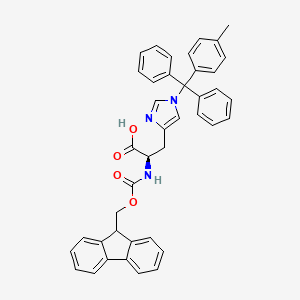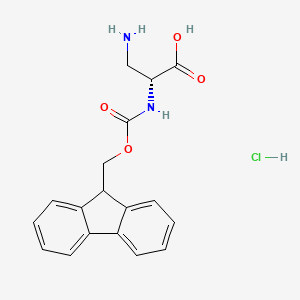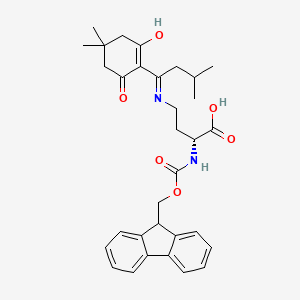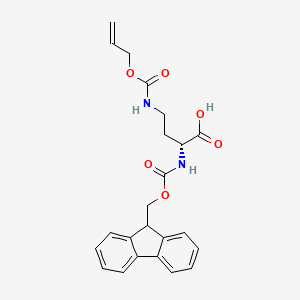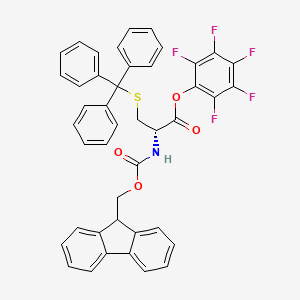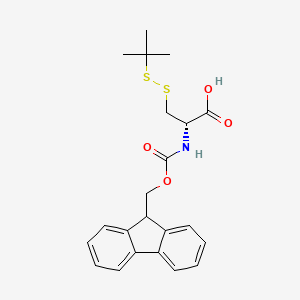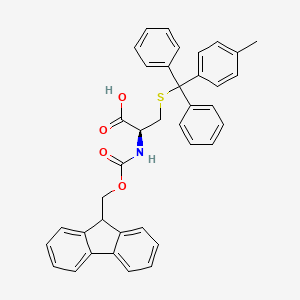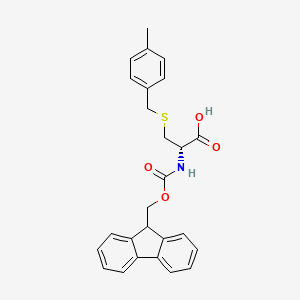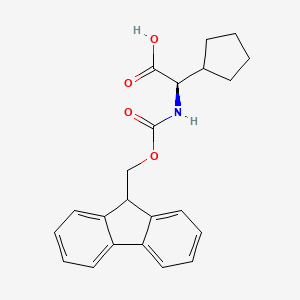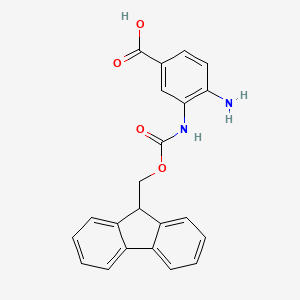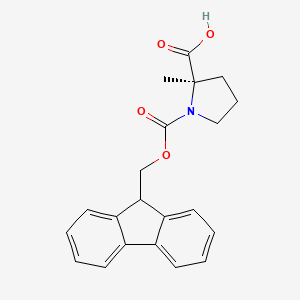
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline, commonly known as Fmoc-MePro-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of Fmoc-protected amino acids and is commonly used as a building block in peptide synthesis.
Aplicaciones Científicas De Investigación
Self-Assembly and Nanostructure Formation
The compound plays a significant role in the self-assembly of modified amino acids, which facilitates the formation of various structures that have unique properties . These structures serve as excellent bio-organic scaffolds for diverse applications . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .
Design of Micro/Nanostructures
Fmoc protected aliphatic single amino acids, including 1-Fmoc-2-methyl-D-proline, are novel scaffolds for the design of distinct micro/nanostructures . This design process uses a bottom-up approach that can be tuned by controlling environmental parameters .
Antimicrobial Materials
Self-assembling materials, which can be created using 1-Fmoc-2-methyl-D-proline, can find applications as antimicrobial materials . These materials can be used in various fields, including healthcare and food safety .
Emulsifiers for Various Industries
The compound can also be used to create emulsifiers for food, cosmetic, and biomedical industries . These emulsifiers can help improve the texture, stability, and shelf life of various products .
Biocompatible Materials
Due to the biocompatibility of single amino acids like 1-Fmoc-2-methyl-D-proline, they can be used to create materials that are safe to use in biological systems . This makes them suitable for applications in fields like medicine and biotechnology .
Chemical Synthesis
1-Fmoc-2-methyl-D-proline can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules, contributing to advancements in fields like drug discovery and materials science .
Mecanismo De Acción
Target of Action
It’s known that fmoc (9-fluorenylmethyloxycarbonyl) compounds are generally used in peptide synthesis . They serve as protective groups for amino acids during the synthesis process .
Mode of Action
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS). It’s involved in the formation of diketopiperazine (DKP), a side reaction in SPPS . DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine . This process is highly sequence-dependent, and secondary amino acids are extremely prone to host such a side reaction .
Pharmacokinetics
The compound’s molecular weight is 3514 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The removal of the Fmoc group from the amino acid during peptide synthesis allows for the formation of peptide bonds, leading to the creation of the desired peptide sequence . This process is essential for the synthesis of complex peptides and proteins.
Action Environment
The action of 1-Fmoc-2-methyl-D-proline can be influenced by various environmental factors. For instance, the Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.
Propiedades
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-2-methyl-D-proline | |
CAS RN |
1286768-33-9 |
Source


|
| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

